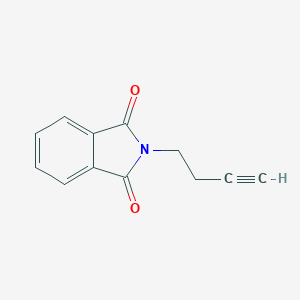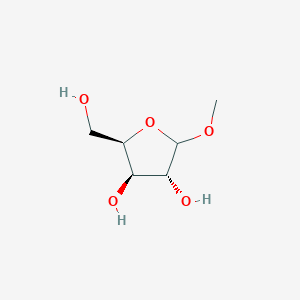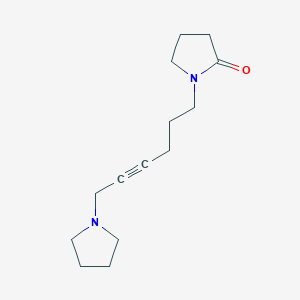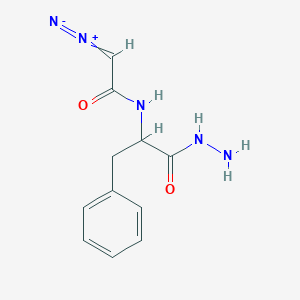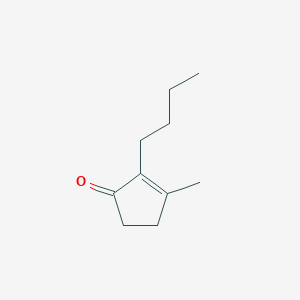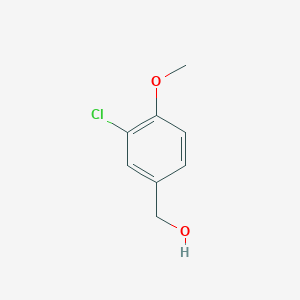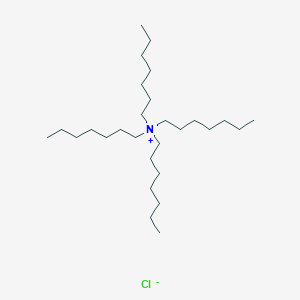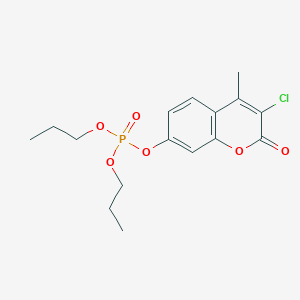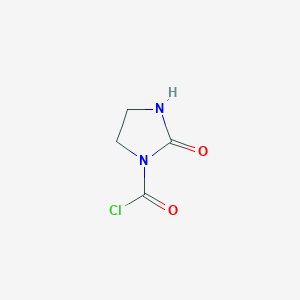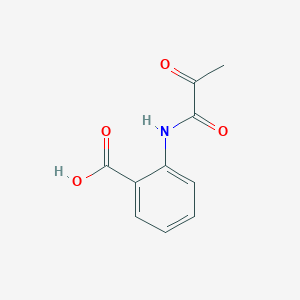
2-(2-Oxopropanoylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxopropanoylamino)benzoic acid, also known as o-PABA, is an organic compound widely used in the field of pharmaceuticals and cosmetics. It is a white crystalline powder that is soluble in water and alcohol. O-PABA is a derivative of benzoic acid and is commonly used as a UV filter in sunscreens and other skin care products. In addition to its use in cosmetics, o-PABA has also been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of 2-(2-Oxopropanoylamino)benzoic acid is not fully understood. However, it is believed that 2-(2-Oxopropanoylamino)benzoic acid exerts its therapeutic effects through various mechanisms such as inhibition of inflammatory cytokines, scavenging of free radicals, and modulation of cellular signaling pathways.
Effets Biochimiques Et Physiologiques
O-PABA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. O-PABA has also been shown to scavenge free radicals and protect against oxidative stress. In addition, 2-(2-Oxopropanoylamino)benzoic acid has been shown to modulate cellular signaling pathways such as the MAPK/ERK pathway.
Avantages Et Limitations Des Expériences En Laboratoire
O-PABA has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. O-PABA is also relatively inexpensive compared to other compounds used in lab experiments. However, 2-(2-Oxopropanoylamino)benzoic acid has some limitations as well. It has low solubility in organic solvents, which can make it difficult to work with in certain experiments. In addition, 2-(2-Oxopropanoylamino)benzoic acid has limited bioavailability, which can limit its effectiveness in certain therapeutic applications.
Orientations Futures
There are several future directions for the study of 2-(2-Oxopropanoylamino)benzoic acid. One area of research is the development of more effective methods for delivering 2-(2-Oxopropanoylamino)benzoic acid to target tissues. Another area of research is the identification of new therapeutic applications for 2-(2-Oxopropanoylamino)benzoic acid. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-Oxopropanoylamino)benzoic acid and to identify any potential side effects or toxicity associated with its use.
Méthodes De Synthèse
The synthesis of 2-(2-Oxopropanoylamino)benzoic acid involves the reaction of 2-aminobenzoic acid with acetic anhydride. This reaction results in the formation of 2-(2-Oxopropanoylamino)benzoic acid and acetic acid as a byproduct. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid.
Applications De Recherche Scientifique
O-PABA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. O-PABA has been studied for its potential use in the treatment of skin disorders such as psoriasis and atopic dermatitis. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
14469-11-5 |
|---|---|
Nom du produit |
2-(2-Oxopropanoylamino)benzoic acid |
Formule moléculaire |
C10H9NO4 |
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
2-(2-oxopropanoylamino)benzoic acid |
InChI |
InChI=1S/C10H9NO4/c1-6(12)9(13)11-8-5-3-2-4-7(8)10(14)15/h2-5H,1H3,(H,11,13)(H,14,15) |
Clé InChI |
IVKZPDQQIREUCR-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)NC1=CC=CC=C1C(=O)O |
SMILES canonique |
CC(=O)C(=O)NC1=CC=CC=C1C(=O)O |
Synonymes |
2-(N-Pyruvoylamino)benzoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



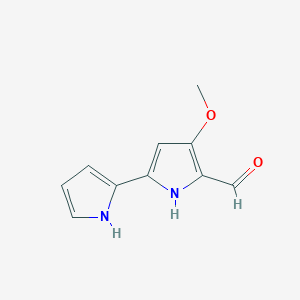

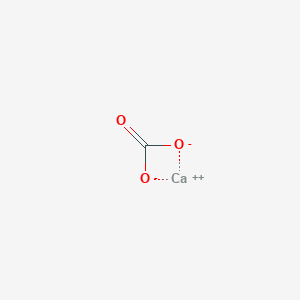
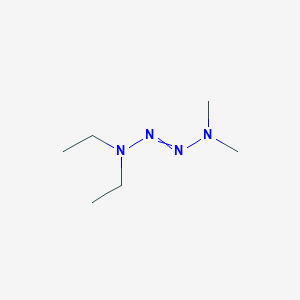
![[[6-[(Hydroxymethyl)amino]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol](/img/structure/B84123.png)
